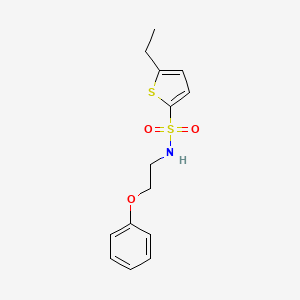

5-ethyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-ethyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide” is a thiophene-based compound . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

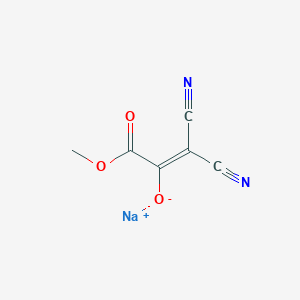

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Aplicaciones Científicas De Investigación

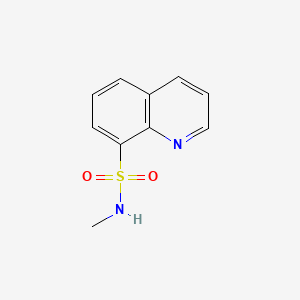

Carbonic Anhydrase Inhibition and Ocular Hypotensive Activity

A series of 5-substituted thieno[2,3-b]- and thieno[3,2-b]thiophene-2-sulfonamides, including structures similar to 5-ethyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide, were synthesized and evaluated for their potential in treating glaucoma through topical ocular hypotensive activity. These compounds were designed to inhibit carbonic anhydrase effectively while maximizing water solubility and minimizing pigment binding in the iris, aiming for optimal pharmacological profiles for glaucoma treatment (Prugh et al., 1991).

Synthesis of Highly Substituted Thienothiopyrans

L-proline-catalyzed three-component reactions involving ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate, aromatic aldehydes, and 5-aryltetrahydro-3-thiophenone lead to the formation of thieno[3,2-c]thiopyran derivatives. These compounds, structurally related to 5-ethyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide, exhibit complete diastereoselectivity and introduce up to four stereocenters in a single operation. This synthesis pathway highlights the potential for creating complex molecules with significant stereochemical complexity and potential biological activity (Indumathi & Perumal, 2010).

Cytotoxicity of Aminomethylselenopheno[3,2-b]thiophene Sulfonamides

The synthesis of aminomethyl-substituted 6-chloroselenopheno[3,2-b]thiophene-2-sulfonamides, through the reaction of 5-[(aminomethyl)ethynyl]thiophene-2-sulfonamides with selenium(IV) chloride, explores the cytotoxic potential of these compounds. Their effects were assessed against various cancer and normal cell lines, indicating their potential as chemotherapeutic agents (Arsenyan, Rubina, & Domracheva, 2016).

Sulfonamide Derivatives as Urease Inhibitors and Antibacterial Agents

The synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reaction, including compounds structurally related to 5-ethyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide, demonstrated significant urease inhibition and hemolytic activities. These compounds exhibit potential as urease inhibitors, antibacterial agents, and hemolytically active compounds, with a focus on their electronic effects and substitution patterns on their biological activities (Noreen et al., 2017).

Propiedades

IUPAC Name |

5-ethyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S2/c1-2-13-8-9-14(19-13)20(16,17)15-10-11-18-12-6-4-3-5-7-12/h3-9,15H,2,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGXWSYDUYNKKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2856578.png)

![N-[[1-[2-(4-chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylacetamide](/img/structure/B2856581.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2856582.png)

![2-(Phenylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2856585.png)

![2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2856588.png)

![3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2856592.png)